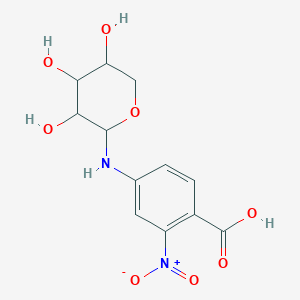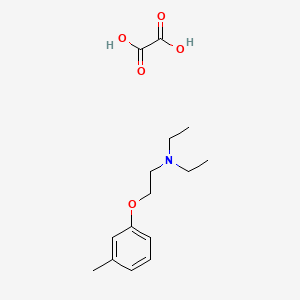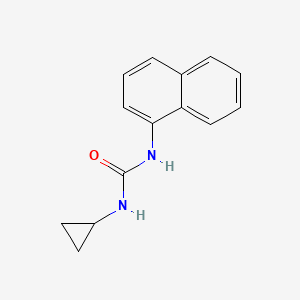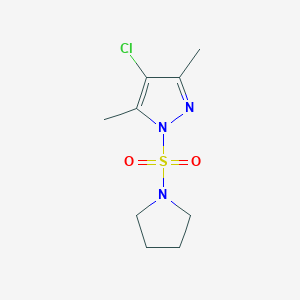![molecular formula C22H22N2O3 B4973785 3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)
3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline is a synthetic compound that belongs to the class of cinnoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of specific enzymes, modulating various signaling pathways, and interacting with specific receptors in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline exhibits various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, which may be attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline is its high purity and yield, which makes it suitable for further research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound. Secondly, more research is needed to evaluate its potential applications in the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation. Thirdly, the development of new synthesis methods that improve the solubility and bioavailability of this compound may expand its use in various research applications. Lastly, the development of new derivatives of this compound may lead to the discovery of new drug candidates with improved efficacy and safety profiles.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline involves a multi-step process that includes the condensation of 4-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate, followed by the reduction of the nitro group and cyclization of the resulting compound. The final product is obtained by demethylation of the methoxy group using BBr3. This synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for further research applications.
科学研究应用
3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline has been extensively studied for its potential applications in various fields of study. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In biochemistry, it has been investigated for its role in modulating various signaling pathways and enzyme activities.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-ethyl-8-methoxy-2,3-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-5-24-17-8-6-7-15-18(25-2)12-10-16(21(15)17)22(23-24)14-9-11-19(26-3)20(13-14)27-4/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWVPDUOCSOADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC3=C(C=CC(=C32)C(=N1)C4=CC(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4973711.png)
![[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4973719.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4973723.png)


![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)

![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)

![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)

![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)